![molecular formula C21H28N2O2 B5811206 1-(3,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine](/img/structure/B5811206.png)
1-(3,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine, also known as 2C-E, is a synthetic psychoactive substance that belongs to the phenethylamine class of compounds. It was first synthesized by Alexander Shulgin in the 1970s and has gained popularity in recent years as a recreational drug. However,
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine involves its binding to the 5-HT2A receptor, leading to the activation of intracellular signaling pathways that modulate neuronal activity. This activation results in the alteration of sensory perception, mood, and cognition. 1-(3,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine has also been found to have a moderate affinity for the dopamine transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine include alterations in heart rate, blood pressure, and body temperature. It has also been found to induce changes in brain activity, including increased activity in the visual cortex and decreased activity in the default mode network. These effects are thought to underlie the alterations in sensory perception and cognition observed with 1-(3,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine use.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine in laboratory experiments include its well-established synthesis method, high affinity for the 5-HT2A receptor, and ability to induce alterations in sensory perception and cognition. However, the limitations of using 1-(3,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine include its potential for abuse and the lack of understanding of its long-term effects on the brain and body.
Future Directions
For research on 1-(3,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine include the investigation of its potential therapeutic effects in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the long-term effects of 1-(3,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine use on the brain and body, as well as its potential for abuse. Finally, the development of novel psychoactive compounds based on the structure of 1-(3,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine may lead to the discovery of new therapeutic agents for the treatment of psychiatric disorders.
Synthesis Methods
The synthesis of 1-(3,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine involves the condensation of 3,5-dimethoxybenzaldehyde with 2,5-dimethylphenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization and chromatography to obtain pure 1-(3,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine. This synthesis method has been well-established and is widely used in research laboratories.
Scientific Research Applications
1-(3,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine has been used extensively in scientific research as a tool to study the structure-activity relationships of psychoactive compounds. It has been found to have a high affinity for the serotonin 2A (5-HT2A) receptor, which is involved in the regulation of mood, perception, and cognition. This receptor has been implicated in the pathophysiology of various psychiatric disorders, including schizophrenia and depression.
properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-16-5-6-17(2)21(11-16)23-9-7-22(8-10-23)15-18-12-19(24-3)14-20(13-18)25-4/h5-6,11-14H,7-10,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKWFMHBLKGTCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.